4-Chloro-3-methylbutan-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
19995-85-8 |
|---|---|
Molecular Formula |
C5H9ClO |
Molecular Weight |
120.58 g/mol |
IUPAC Name |
4-chloro-3-methylbutan-2-one |
InChI |
InChI=1S/C5H9ClO/c1-4(3-6)5(2)7/h4H,3H2,1-2H3 |
InChI Key |
PSSHLMPVDCMNKS-UHFFFAOYSA-N |
SMILES |
CC(CCl)C(=O)C |
Canonical SMILES |
CC(CCl)C(=O)C |
Synonyms |
2-Butanone, 4-chloro-3-methyl- (8CI,9CI) |
Origin of Product |
United States |
Chemical and Physical Properties
The fundamental properties of 4-Chloro-3-methylbutan-2-one are summarized in the table below, based on available chemical data. nih.gov
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₅H₉ClO |
| Molecular Weight | 120.58 g/mol |
| CAS Number | 19995-85-8 |
| Canonical SMILES | CC(C(=O)C)CCl |
| InChI Key | PSSHLMPVDCMNKS-UHFFFAOYSA-N |
Synthesis of 4 Chloro 3 Methylbutan 2 One
The primary method for the synthesis of 4-Chloro-3-methylbutan-2-one involves the α-halogenation of the corresponding ketone, 3-methylbutan-2-one. This reaction is typically achieved through electrophilic substitution on the enol or enolate form of the ketone.
One common approach is the direct chlorination using chlorine gas, often in the presence of an acid catalyst. The reaction proceeds through an acid-catalyzed enol formation, which then attacks the electrophilic chlorine.
An alternative and often more controlled method involves the use of N-chlorosuccinimide (NCS) as the chlorine source. This reagent is favored for its milder reaction conditions and improved selectivity, minimizing the formation of undesired byproducts.
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of 4 Chloro 3 Methylbutan 2 One and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy Techniques
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 4-Chloro-3-methylbutan-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can elucidate the connectivity of atoms and the stereochemistry of the molecule.
1D (¹H, ¹³C) and 2D NMR Experiments (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the coupling constants (J) in the ¹H NMR spectrum reveal the connectivity between adjacent protons.
For this compound, the expected ¹H NMR signals would include a singlet for the methyl protons adjacent to the carbonyl group, a multiplet for the methine proton, a doublet for the diastereotopic protons of the chloromethyl group, and a doublet for the other methyl group. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the chlorinated methylene (B1212753) carbon, the methine carbon, and the two methyl carbons.
Two-dimensional NMR experiments are employed to establish definitive correlations between atoms. sdsu.edu
Correlation Spectroscopy (COSY) : This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are spin-coupled and thus spatially close (typically through two or three bonds). In this compound, a cross-peak would be expected between the methine proton and the protons of the adjacent methyl group, as well as the protons of the chloromethyl group. sdsu.edu
Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates directly bonded carbon and proton atoms. columbia.edu It is a highly sensitive technique that helps in the unambiguous assignment of carbon signals based on their attached protons. columbia.edu For instance, the methine carbon signal would show a correlation with the methine proton signal. columbia.edu
Heteronuclear Multiple Bond Correlation (HMBC) : This experiment reveals long-range (typically 2-4 bonds) correlations between carbon and proton atoms. columbia.edu It is crucial for piecing together the carbon skeleton and identifying quaternary carbons. Key HMBC correlations for this compound would include correlations from the methyl protons to the carbonyl carbon and the methine carbon. columbia.edu
The following table summarizes the predicted NMR data for this compound based on established spectroscopic principles.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| CH₃ (acetyl) | ~2.2 | ~30 | C=O, C-methine |
| CH (methine) | ~3.0 | ~45 | C=O, C-chloromethyl, C-methyl |
| CH₂Cl (chloromethyl) | ~3.8 | ~50 | C=O, C-methine |
| CH₃ (on methine) | ~1.2 | ~15 | C-methine, C-chloromethyl |
| C=O (carbonyl) | - | ~205 | - |
Chiral NMR Spectroscopic Analysis for Enantiomeric Excess Determination
Vibrational Spectroscopy: Infrared and Raman Spectroscopic Analysis of Characteristic Modes
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically appearing in the range of 1700-1725 cm⁻¹. Another key absorption would be the C-Cl stretching vibration, which is expected in the fingerprint region, generally between 600 and 800 cm⁻¹. The various C-H stretching and bending vibrations of the methyl and methylene groups would also be present.
Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds often produce stronger signals. Therefore, the C-C backbone vibrations and symmetric C-H vibrations would be well-defined.
The table below lists the expected characteristic vibrational frequencies for this compound.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C-H Stretch (sp³) | 2850-3000 | Medium to Strong | Medium to Strong |
| C=O Stretch (Ketone) | 1700-1725 | Strong | Medium |
| C-H Bend | 1350-1470 | Medium | Medium |
| C-Cl Stretch | 600-800 | Strong | Strong |
Mass Spectrometric Approaches for Molecular Structure and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry can measure the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact molecular formula of a compound. For this compound (C₅H₉ClO), the monoisotopic mass can be calculated with high accuracy, which helps to distinguish it from other compounds with the same nominal mass. The presence of chlorine is readily identified by its characteristic isotopic pattern, with the ³⁵Cl and ³⁷Cl isotopes having a relative abundance of approximately 3:1. nih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of this compound), followed by its fragmentation through collision-induced dissociation (CID), and subsequent analysis of the resulting product ions. unt.edumsaltd.co.uk This technique provides detailed information about the connectivity of the molecule.
The fragmentation of this compound would likely proceed through several characteristic pathways:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of an acetyl radical (•CH₃CO) or a chloromethylisopropyl radical.
Loss of Chlorine: Cleavage of the C-Cl bond to lose a chlorine radical (•Cl).
McLafferty Rearrangement: While less likely due to the lack of a gamma-hydrogen on a flexible chain, related rearrangement processes could occur.
X-ray Crystallography for Solid-State Structure Determination of Crystalline Adducts or Derivatives
X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous structural elucidation of novel compounds, offering precise measurements of bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it reveals details about the packing of molecules within the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds and van der Waals forces.
For a compound like this compound, which is a liquid at room temperature, X-ray crystallography can be applied to its crystalline derivatives or adducts. The synthesis of a stable, crystalline derivative is a common strategy to enable solid-state structural analysis. Although a specific X-ray crystallographic study on a derivative of this compound is not prominently available in the surveyed scientific literature, the principles of the technique would be directly applicable.
Should a crystalline derivative of this compound be synthesized, the process of its structural determination by X-ray crystallography would involve several key steps. First, a high-quality single crystal of the derivative would be grown. This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, which arises from the scattering of X-rays by the electron clouds of the atoms in the crystal, is recorded. The analysis of the positions and intensities of the diffraction spots allows for the determination of the unit cell dimensions and the space group of the crystal. Subsequently, the electron density map of the molecule is calculated, from which the positions of the individual atoms can be determined and the complete molecular structure is solved and refined.
The kind of detailed structural information that can be obtained from such an analysis is exemplified by studies on other chlorinated organic molecules. For instance, the crystal structure of 1-chloro-2-methyl-4-nitrobenzene has been determined, revealing it to be essentially planar. mdpi.com In another example, the analysis of a complex indole (B1671886) derivative provided precise unit cell dimensions (a = 11.7927(8) Å, b = 14.9342(8) Å, c = 9.0060(5) Å, β = 101.558(6)°) and identified it as belonging to the monoclinic space group P21/c. researchgate.net
To illustrate the type of data that would be generated for a hypothetical crystalline derivative of this compound, a representative data table is presented below. This table is for illustrative purposes only and does not represent experimental data for an existing compound.
Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C |
| Formula Weight | 213.66 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2 |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 12.567(5) |
| α (°) | 90 |
| β (°) | 109.34(3) |
| γ (°) | 90 |
| Volume (ų) | 1015.2(7) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.398 |
| Absorption Coeff. (mm⁻¹) | 0.35 |
| F(000) | 448 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| Radiation | MoKα (λ = 0.71073 Å) |
| Temperature (K) | 100(2) |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |
| Goodness-of-fit on F² | 1.05 |
This hypothetical data provides a comprehensive overview of the crystallographic parameters that would be determined, offering an unambiguous confirmation of the molecular structure and providing insights into its solid-state conformation and packing.
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov These calculations solve the Schrödinger equation, albeit in an approximate manner, to determine the electronic structure and other related properties. For a molecule like this compound, methods such as DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) would be appropriate for obtaining a balance between computational cost and accuracy. scispace.com
The electronic structure of this compound can be visualized through several key outputs of quantum chemical calculations. The molecular orbitals describe the regions in the molecule where electrons are likely to be found, and their energies and shapes are crucial for understanding chemical bonding and reactivity. The electron density distribution illustrates how the electrons are spread throughout the molecule, highlighting areas of high and low electron density.
An electrostatic potential (ESP) map is particularly insightful as it overlays the electrostatic potential onto the electron density surface. This map reveals the charge distribution and helps to predict sites for electrophilic and nucleophilic attack. For this compound, the ESP map would be expected to show a region of negative potential (typically colored red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. Conversely, regions of positive potential (typically colored blue) would be anticipated around the hydrogen atoms and the carbon atom of the carbonyl group, indicating their susceptibility to nucleophilic attack.
Table 1: Illustrative Data from Electronic Structure Calculations for this compound
| Property | Predicted Value/Observation |
| Dipole Moment | A significant dipole moment is expected due to the presence of the electronegative chlorine and oxygen atoms. |
| Electron Density | Highest around the oxygen and chlorine atoms, lower around the alkyl protons. |
| Electrostatic Potential | Negative region around the carbonyl oxygen; positive regions near the carbonyl carbon and acidic α-hydrogen. |
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
For this compound, the HOMO would likely be localized on the oxygen and chlorine atoms, which possess lone pairs of electrons. The LUMO is expected to be centered on the antibonding π* orbital of the carbonyl group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests high stability, while a small gap indicates higher reactivity.
Table 2: Predicted Frontier Molecular Orbital Properties for this compound
| Orbital | Predicted Energy (Arbitrary Units) | Primary Atomic Contribution |
| HOMO | -8.5 eV | Lone pair orbitals of the oxygen and chlorine atoms. |
| LUMO | -1.2 eV | π* antibonding orbital of the carbonyl C=O bond. |
| HOMO-LUMO Gap | 7.3 eV | Suggests moderate kinetic stability. |
Molecular Orbitals, Electron Density Distributions, and Electrostatic Potential Maps
Conformational Analysis and Energy Landscapes of this compound Isomers
Due to the presence of single bonds, this compound can exist in various conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds (e.g., the C-C bonds) and calculating the energy of each resulting geometry.
The resulting potential energy surface reveals the low-energy conformers (local minima) and the transition states that connect them. For this compound, the analysis would focus on the rotation around the C2-C3 and C3-C4 bonds to understand the relative positions of the carbonyl group, the chlorine atom, and the methyl groups. The relative energies of the conformers are influenced by steric hindrance and electrostatic interactions (e.g., dipole-dipole interactions between the C=O and C-Cl bonds).
Reaction Pathway Modeling and Transition State Characterization for Key Transformations
Computational chemistry can be used to model the pathways of chemical reactions, providing insights into their mechanisms. nih.gov This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction.
For this compound, a key reaction to model would be its reaction with a nucleophile. The calculations would map out the energy changes as the nucleophile approaches the molecule, forms a new bond, and displaces the chloride ion. By characterizing the geometry and energy of the transition state, one can understand the stereochemical outcome of the reaction and how factors like the solvent might influence the reaction rate.
Prediction of Spectroscopic Properties (NMR Chemical Shifts, IR Frequencies, UV-Vis Absorptions)
Quantum chemical calculations can predict various spectroscopic properties of a molecule with a reasonable degree of accuracy. These predictions are valuable for interpreting experimental spectra and for confirming the structure of a compound.
NMR Chemical Shifts: The magnetic shielding tensors for each nucleus can be calculated, which are then converted into NMR chemical shifts. These predicted shifts for ¹H and ¹³C can be compared with experimental data to aid in spectral assignment.
IR Frequencies: By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies of the molecule can be determined. These frequencies correspond to the absorption bands in an IR spectrum. The calculated spectrum for this compound would be expected to show a strong absorption for the C=O stretch and various C-H and C-Cl stretching and bending modes.
UV-Vis Absorptions: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic transitions of a molecule. aip.org For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) for transitions such as the n → π* transition of the carbonyl group.
Table 3: Predicted Spectroscopic Data for this compound
| Spectrum | Feature | Predicted Wavenumber/Chemical Shift/Wavelength |
| IR | C=O stretch | ~1720-1740 cm⁻¹ |
| IR | C-Cl stretch | ~650-800 cm⁻¹ |
| ¹H NMR | CH₃ (next to C=O) | ~2.2 ppm |
| ¹H NMR | CH (next to Cl) | ~4.3 ppm |
| ¹³C NMR | C=O | ~205 ppm |
| ¹³C NMR | C-Cl | ~60 ppm |
| UV-Vis | n → π* transition | ~280-300 nm |
Intermolecular Interactions, Solvation Effects, and Hydrogen Bonding in Solution
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects in two primary ways:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This is an efficient way to capture the bulk electrostatic effects of the solvent.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This allows for the detailed study of specific intermolecular interactions, such as hydrogen bonding. For this compound in a protic solvent like water or methanol, explicit models could be used to investigate hydrogen bonding between the solvent and the carbonyl oxygen.
These models can be applied to recalculate the properties discussed in the previous sections (e.g., conformational energies, reaction pathways) to understand how they are modulated by the solvent.
Spectroscopic Analysis
Strategies for Carbon-Carbon Bond Formation in the Synthesis of 4-Chloro-3-methylbutan-2-one Precursors
The synthesis of the essential precursor, 3-methylbutan-2-one, requires the formation of a branched five-carbon chain with a carbonyl group at the second position. This is primarily achieved through reactions that construct new carbon-carbon bonds, with enolate alkylation being a particularly prominent and effective strategy.
Enolate Alkylation Approaches to Branched Ketone Scaffolds
Enolate alkylation is a powerful method for forming C-C bonds and is well-suited for creating the branched structure of 3-methylbutan-2-one. The process involves two main steps: the deprotonation of a carbonyl compound to form a nucleophilic enolate, followed by an SN2 reaction with an alkyl halide. organicchemistrytutor.com
The formation of the enolate is a critical step. Strong bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) are typically used to ensure complete deprotonation of the ketone at the α-carbon. organicchemistrytutor.com For an unsymmetrical ketone, the choice of base and reaction conditions can dictate whether the kinetic (less substituted) or thermodynamic (more substituted) enolate is formed, allowing for regioselective alkylation. organicchemistrytutor.com In the synthesis of 3-methylbutan-2-one, one common approach is the alkylation of an acetone (B3395972) enolate with an isopropyl halide.
A highly effective alternative is the acetoacetic ester synthesis. This method utilizes ethyl acetoacetate, which is easily deprotonated due to the acidity of the α-hydrogens situated between two carbonyl groups. The resulting enolate is then alkylated sequentially. To obtain the 3-methylbutan-2-one skeleton, the enolate is first reacted with methyl iodide, followed by a second alkylation with another molecule of methyl iodide. The final steps involve hydrolysis of the ester and decarboxylation to yield the target ketone.
Table 1: Representative Enolate Alkylation Conditions for Branched Ketone Synthesis
| Carbonyl Source | Base | Alkylating Agent | Solvent | Typical Outcome |
|---|---|---|---|---|
| Acetone | Lithium Diisopropylamide (LDA) | 2-Bromopropane | Tetrahydrofuran (THF) | Forms 3-methylbutan-2-one |
| Ethyl Acetoacetate | Sodium Ethoxide (NaOEt) | Methyl Iodide (2 equiv.) | Ethanol | Forms ethyl 2,2-dimethylacetoacetate, precursor to 3-methylbutan-2-one |
| 2-Butanone | LDA (Kinetic control) | Methyl Iodide | THF, -78°C | Primarily yields 3-pentanone (B124093) (alkylation at CH2) |
This table illustrates general principles of enolate alkylation for creating branched ketones. Specific conditions can be optimized for desired products.
Aldol (B89426) Condensation Routes for β-Hydroxy Ketone Intermediates
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that joins two carbonyl compounds to form a β-hydroxy aldehyde or ketone. iitk.ac.inbyjus.com This reaction can be catalyzed by either acid or base. magritek.com While not the most direct route to 3-methylbutan-2-one, aldol-type reactions can be employed to construct precursors that are subsequently converted to the target ketone.
A crossed aldol condensation, which involves two different carbonyl compounds, could be envisioned for this purpose. iitk.ac.inbyjus.com For instance, the enolate of acetone could react with isobutyraldehyde. This reaction would yield 4-hydroxy-4-methyl-2-pentanone. Subsequent chemical modifications, such as dehydration to form an α,β-unsaturated ketone followed by selective reduction of the carbon-carbon double bond, would be necessary to arrive at 3-methylbutan-2-one.
Often, the initial β-hydroxy ketone product of an aldol reaction readily undergoes dehydration upon heating or under the reaction conditions to yield a more stable α,β-unsaturated carbonyl compound, also known as a conjugated enone. libretexts.org This dehydration process can be a driving force for the reaction, especially when the initial aldol addition is unfavorable. libretexts.org
Table 2: Plausible Aldol-Based Route to 3-Methylbutan-2-one Skeleton
| Step | Reactants | Catalyst/Conditions | Intermediate Product |
|---|---|---|---|
| 1. Crossed Aldol Addition | Acetone + Isobutyraldehyde | NaOH (aq), low temp. | 4-Hydroxy-5-methylhexan-2-one |
| 2. Dehydration | Heat or mild acid | 5-Methylhex-3-en-2-one |
This table outlines a conceptual multi-step synthesis based on aldol chemistry to achieve a branched ketone structure. Note that this route does not directly yield 3-methylbutan-2-one but illustrates the principle.
Targeted Halogenation Protocols for the Butanone Framework
Once the 3-methylbutan-2-one precursor is synthesized, the next critical step is the regioselective introduction of a chlorine atom. The target molecule requires chlorination at the C4 position, which is the γ-carbon relative to the carbonyl group.
Directed Chlorination Techniques at the γ-Position
Achieving regioselective chlorination at an unactivated C(sp³)–H bond, such as the γ-position of a ketone, is a significant synthetic challenge. Classical radical halogenation methods often lack selectivity. Modern synthetic chemistry has overcome this by using directing groups, where a functional group within the molecule guides a catalyst to a specific C–H bond. rsc.orgrsc.org
The carbonyl group of the ketone itself can act as a weak directing group. Research has shown that copper(I)-based catalysts can achieve site-selective C(sp³)–H chlorination at the γ-position of ketones. researchgate.net One such system employs copper(I) trifluoromethanesulfonate (B1224126) (CuOTf) as a catalyst and dichloramine-T as the chlorinating agent. researchgate.net This methodology is believed to proceed through a mechanism involving hydrogen atom transfer (HAT), enabling functionalization at a site remote from the directing group. researchgate.net Such strategies provide a powerful tool for late-stage functionalization of complex molecules. researchgate.net
Table 3: Example of Directed γ-Chlorination of Ketones
| Substrate Type | Catalyst | Chlorinating Agent | Position of Chlorination | Reference |
|---|---|---|---|---|
| Aliphatic Ketones | Copper(I) Triflate (CuOTf) | Dichloramine-T | γ-position | researchgate.net |
This table highlights advanced methods for achieving site-selective chlorination at the γ-position of ketones.
Stereoselective Halogenation Strategies for Chiral Centers
The introduction of chlorine at C4 of 3-methylbutan-2-one creates a chiral center at C3. Controlling the stereochemistry at this center is a crucial aspect of asymmetric synthesis. Stereoselective halogenation can be achieved through several approaches, including substrate control, reagent control, or catalyst control. nih.govmsu.edu
Catalytic asymmetric halogenation is a highly efficient method for creating chiral halogenated compounds. researchgate.net This often involves the use of a chiral catalyst that interacts with the substrate to deliver the halogen from a specific face. For ketones, this can involve the formation of a chiral enolate or enamine intermediate, which then reacts with an electrophilic halogen source like N-chlorosuccinimide (NCS). Chiral amine catalysts, such as those derived from cinchona alkaloids, have been successfully employed for the enantioselective α-halogenation of carbonyl compounds. researchgate.netacs.org
While direct asymmetric γ-chlorination is less common, a viable strategy involves the synthesis of a chiral precursor. For example, an asymmetric alkylation to produce (R)- or (S)-3-methylbutan-2-one could be performed first, followed by a non-stereoselective chlorination at the γ-position. The stereochemistry of the final product would be determined by the chirality of the starting ketone.
Table 4: Strategies for Stereoselective Synthesis
| Strategy | Description | Example Reagents/Catalysts |
|---|---|---|
| Catalyst Control | A chiral catalyst creates a chiral environment, directing the halogen to one face of a prochiral enolate. | Chiral amine catalysts, Chiral Lewis acids, Cinchona alkaloid derivatives. researchgate.netacs.orgnumberanalytics.com |
| Substrate Control | A chiral auxiliary is temporarily attached to the molecule to direct the halogenation, then removed. | Evans oxazolidinones, RAMP/SAMP hydrazones. uwo.caharvard.edu |
| Chiral Precursor | A chiral version of the precursor (e.g., (S)-3-methylbutan-2-one) is synthesized first, then halogenated. | Asymmetric reduction of an unsaturated ketone precursor. |
This table summarizes the main approaches to achieving stereocontrol in the synthesis of chiral halogenated molecules.
Protecting Group Chemistry in the Synthesis of this compound and Its Derivatives
In multi-step syntheses, it is often necessary to temporarily "mask" or protect a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. libretexts.org The carbonyl group of a ketone is highly reactive towards nucleophiles and reducing agents. Therefore, if a reaction under such conditions is required on another part of the molecule, the ketone must be protected. jove.com
The most common protecting group for aldehydes and ketones is an acetal (B89532) (or ketal for ketones), typically formed by reacting the ketone with an alcohol or a diol in the presence of an acid catalyst. pressbooks.pub Cyclic acetals, formed using a diol like ethylene (B1197577) glycol, are particularly stable. pressbooks.pub
For the synthesis of this compound, a protecting group might be employed if the chlorination conditions were, for example, strongly basic or involved organometallic reagents that could otherwise attack the carbonyl group. After the chlorination is complete, the protecting group can be easily removed by treatment with aqueous acid, regenerating the ketone. libretexts.orgpressbooks.pub This three-step sequence—protection, reaction, and deprotection—is a cornerstone of modern organic synthesis. libretexts.org
Table 5: Common Protecting Groups for Ketones
| Protecting Group | Formation Reagents | Stability | Deprotection Reagents |
|---|---|---|---|
| Acetal (Ketal) | Ethylene glycol, p-toluenesulfonic acid (cat.) | Stable to bases, nucleophiles, reducing agents | Aqueous acid (e.g., HCl(aq)) |
| Thioacetal (Thioketal) | Ethanedithiol, Lewis acid (e.g., BF₃·OEt₂) | Stable to acids and bases | Mercury(II) salts (e.g., HgCl₂), oxidative conditions |
| Silyl Enol Ether | LDA followed by TMSCl | Base sensitive | Aqueous acid, Fluoride ion (e.g., TBAF) |
This table provides an overview of common protecting groups for the ketone functional group and the conditions for their application and removal. libretexts.orgjove.compressbooks.pub
Sustainable and Green Chemistry Approaches to the Synthesis of this compound
The synthesis of halogenated organic compounds, including this compound, traditionally involves reagents and conditions that are often hazardous and environmentally detrimental. The principles of green chemistry aim to address these shortcomings by designing chemical processes that reduce or eliminate the use and generation of hazardous substances. Research in this area focuses on developing safer reagents, employing catalytic over stoichiometric reagents, and using alternative energy sources or reaction media to improve the environmental profile of the synthesis. For instance, the use of phase-transfer catalysis has been noted as a green technique in the synthesis of related chloro-compounds. ekb.eg
Development of Environmentally Benign Reagents and Catalysts
A key area of green chemistry is the replacement of hazardous reagents and catalysts with more environmentally benign alternatives. The conventional synthesis of chlorinated ketones may involve the use of elemental chlorine gas, a toxic and difficult-to-handle substance, and traditional Lewis acid catalysts like aluminum chloride, which generate significant waste.
Environmentally Benign Reagents: To circumvent the hazards of using chlorine gas, methods for its in situ generation from safer, solid, or liquid precursors are being explored. One such approach is the reaction of household bleach (sodium hypochlorite) with hydrochloric acid to produce chlorine in the reaction vessel as needed, minimizing storage and transport risks. uci.edu Another alternative is the use of solid N-chloro compounds, such as trichloroisocyanuric acid (TCCA), which act as stable and easily handled sources of electrophilic chlorine. ekb.eg These reagents offer improved safety and operational simplicity compared to gaseous chlorine.
Environmentally Benign Catalysts: There is a significant drive to replace traditional catalysts with more sustainable options. Iron, being an earth-abundant and low-toxicity metal, is emerging as an environmentally sustainable alternative to catalysts based on precious or more toxic metals like palladium or nickel. thieme-connect.de The development of iron-based catalysts for chlorination reactions could offer a greener pathway. thieme-connect.de Furthermore, phase-transfer catalysts (PTCs) represent another green alternative; these catalysts can facilitate reactions between reagents in immiscible phases (e.g., organic and aqueous), often leading to milder reaction conditions, reduced use of organic solvents, and simplified product separation. ekb.eg
| Feature | Traditional Approach | Green Chemistry Alternative | Environmental/Safety Benefit |
| Chlorinating Agent | Chlorine Gas (Cl₂) | In situ generation from NaOCl/HCl uci.edu; Trichloroisocyanuric acid (TCCA) ekb.eg | Avoids storage and handling of toxic gas; improves operational safety. |
| Catalyst | Stoichiometric Lewis Acids (e.g., AlCl₃) | Catalytic amounts of Iron-based catalysts thieme-connect.de; Phase-Transfer Catalysts (PTC) ekb.eg | Reduces metal waste; uses less toxic and more abundant materials; can enable milder conditions and easier separation. |
| Solvent | Chlorinated Solvents (e.g., CCl₄) lookchem.com | Aqueous media, supercritical fluids, or solvent-free conditions | Reduces volatile organic compound (VOC) emissions and toxic solvent waste. |
Continuous Flow Synthesis Techniques for Scalability and Efficiency
Continuous flow synthesis is a modern production technology that offers significant advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous intermediates. google.com In a flow reactor, reagents are continuously pumped through a tube or channel where the reaction occurs, allowing for precise control over parameters like temperature, pressure, and reaction time. This leads to improved safety, higher yields, better product consistency, and easier scalability. google.com
The industrial production of related chlorinated ketones has utilized continuous flow reactors to optimize reaction conditions and achieve high yield and purity. A notable example that demonstrates the potential for this compound is the continuous-flow synthesis of prenyl chloride (1-chloro-3-methyl-2-butene). In this process, a packed-bed reactor system was operated continuously for 10 hours, consistently furnishing the product in high yields of 91–93%. researchgate.net This case study highlights the reliability and efficiency of flow chemistry for the hydrochlorination of small organic molecules, a strategy directly applicable to the synthesis of this compound from a precursor like 3-methylbutan-2-one. researchgate.net The enhanced heat and mass transfer in flow reactors is particularly beneficial for managing the exothermicity often associated with chlorination reactions, thereby preventing runaway reactions and the formation of unwanted byproducts.
| Parameter | Illustrative Continuous Flow Synthesis Data (based on Prenyl Chloride) researchgate.net |
| Reactor Type | Packed-bed reactor |
| Operation Mode | Continuous cyclic rotation system |
| System Stability | Demonstrated over 10 hours of continuous operation |
| Product Yield | 91–93% |
| Key Advantage | Enhanced safety, process control, and consistent high yield without interruption. |
Nucleophilic Substitution Reactions at the γ-Chloromethyl Moiety of this compound
The chlorine atom attached to the carbon adjacent to the carbonyl group (the γ-position) is a key site for nucleophilic substitution reactions. These reactions can proceed through different mechanistic pathways, largely dependent on the reaction conditions and the nature of the nucleophile.
The substitution of the chlorine atom in this compound can occur via either a unimolecular (SN1) or a bimolecular (SN2) mechanism. libretexts.orgfrontiersin.orglumenlearning.com The operative pathway is influenced by factors such as the solvent, the strength of the nucleophile, and the temperature. masterorganicchemistry.commasterorganicchemistry.com
SN1 Pathway: This mechanism involves the initial, rate-determining departure of the chloride ion to form a carbocation intermediate. libretexts.org This carbocation is planar, and the subsequent attack by a nucleophile can occur from either face, leading to a mixture of stereoisomers if the carbon is chiral. libretexts.org The formation of the carbocation is favored by polar protic solvents, which can solvate both the departing leaving group and the carbocation intermediate. masterorganicchemistry.com For secondary alkyl halides like this compound, SN1 reactions are possible but may be slow and often require heat to proceed at a reasonable rate. masterorganicchemistry.com
SN2 Pathway: This pathway involves a one-step mechanism where the nucleophile attacks the carbon atom at the same time as the chloride ion departs. This concerted process results in an inversion of stereochemistry at the reaction center. Strong nucleophiles and polar aprotic solvents favor the SN2 mechanism. masterorganicchemistry.comuzh.ch For a secondary halide like this compound, the SN2 pathway is a common route for substitution, especially with strong, unhindered nucleophiles. wordpress.com
| Factor | Favors SN1 Pathway | Favors SN2 Pathway |
| Substrate | Tertiary > Secondary > Primary | Methyl > Primary > Secondary |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, RS⁻) |
| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMSO) |
| Leaving Group | Good leaving group required | Good leaving group required |
| Stereochemistry | Racemization | Inversion of configuration |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
The carbonyl group in this compound can play a significant role in its substitution reactions through intramolecular participation. The oxygen atom of the carbonyl group can act as an internal nucleophile, attacking the carbon bearing the chlorine atom. This process, known as neighboring group participation, can lead to the formation of a cyclic intermediate, such as an epoxide or a furanone derivative, depending on the subsequent reaction steps. This intramolecular pathway can accelerate the rate of reaction compared to a simple intermolecular substitution and can also influence the stereochemical outcome. masterorganicchemistry.com
SN1 and SN2 Pathways: Kinetic and Stereochemical Investigations
Carbonyl Group Reactivity of this compound
The ketone functionality in this compound is another reactive center, susceptible to nucleophilic addition reactions.
The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond. Nucleophiles can add to this carbon, breaking the π-bond and forming a tetrahedral intermediate. mnstate.edus3waas.gov.in Subsequent protonation of the resulting alkoxide yields an alcohol. Common nucleophiles for this reaction include Grignard reagents, organolithium compounds, and hydrides (e.g., from sodium borohydride (B1222165) or lithium aluminum hydride). mnstate.edu The reaction with Grignard reagents, for instance, would lead to the formation of a tertiary alcohol. s3waas.gov.in
Like other ketones with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. byjus.commasterorganicchemistry.com This process, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon to the carbonyl oxygen, with a corresponding shift of the π-electrons. byjus.com The equilibrium generally favors the keto form due to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.org However, the enol form can be stabilized by factors such as conjugation and intramolecular hydrogen bonding. masterorganicchemistry.comselfstudys.com The enolization can be catalyzed by either acid or base. byjus.comlibretexts.org
Base-catalyzed enolization: A base removes an α-hydrogen to form an enolate ion, which is a resonance-stabilized nucleophile. libretexts.org
Acid-catalyzed enolization: An acid protonates the carbonyl oxygen, making the α-hydrogens more acidic and facilitating their removal by a weak base to form the enol. libretexts.org
The presence of the electron-withdrawing chlorine atom can influence the acidity of the α-hydrogens and thus affect the position of the keto-enol equilibrium.
| Tautomer | Key Structural Features | Relative Stability |
| Keto Form | Carbonyl group (C=O) | Generally more stable |
| Enol Form | Hydroxyl group (-OH) bonded to a C=C double bond | Less stable, but can be stabilized by conjugation or H-bonding |
Nucleophilic Addition Mechanisms to the Ketone Functionality
Elimination Reactions Leading to Unsaturated Derivatives of this compound
When treated with a strong base, this compound can undergo elimination reactions to form unsaturated ketones. libretexts.org The most common mechanism for this transformation is the E2 (elimination, bimolecular) pathway, which is favored by strong, sterically hindered bases and higher temperatures. lumenlearning.com This reaction involves the concerted removal of a proton from the β-carbon and the departure of the chloride ion from the α-carbon, leading to the formation of a double bond. lumenlearning.com Depending on which β-hydrogen is removed, different isomeric unsaturated ketones can be formed. According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is typically the major product. lumenlearning.comdoubtnut.com However, the use of a bulky base can favor the formation of the less substituted alkene (Hofmann product).
E1 and E2 Pathways: Regioselectivity (Saytzeff vs. Hofmann)
Elimination reactions of alkyl halides, such as this compound, can proceed through two primary mechanisms: the unimolecular E1 pathway and the bimolecular E2 pathway. The regiochemical outcome of these reactions, whether they favor the more substituted (Saytzeff) or less substituted (Hofmann) alkene, is dictated by several factors including the nature of the substrate, the strength and steric bulk of the base, and the reaction conditions. masterorganicchemistry.commasterorganicchemistry.com
The E2 mechanism is a one-step process where a base abstracts a proton, and the leaving group departs simultaneously. masterorganicchemistry.com For this compound, there are two types of β-hydrogens that can be removed: those on the methyl group (C1) and the single hydrogen on the methine group (C3). Abstraction of a proton from C1 would lead to the Hofmann product, 3-methylbut-3-en-2-one. Conversely, removal of the proton from C3 would yield the more substituted Saytzeff product, 3-methylbut-3-en-2-one. Generally, E2 reactions favor the thermodynamically more stable Saytzeff product. youtube.com However, the use of a sterically hindered base, such as potassium tert-butoxide, can favor the formation of the Hofmann product by preferentially abstracting the more accessible proton on the less substituted carbon. masterorganicchemistry.com
The E1 mechanism , in contrast, is a two-step process that begins with the formation of a carbocation intermediate, which is the rate-determining step. masterorganicchemistry.comscribd.com In the case of this compound, the initial secondary carbocation could potentially rearrange to a more stable tertiary carbocation. The subsequent deprotonation by a weak base leads to the formation of the alkene. E1 reactions typically favor the Saytzeff product due to the higher stability of the more substituted double bond. masterorganicchemistry.com
| Elimination Pathway | Base Characteristics | Major Product | Product Name |
| E2 | Unhindered (e.g., ethoxide) | More substituted alkene | Saytzeff Product |
| E2 | Sterically hindered (e.g., tert-butoxide) | Less substituted alkene | Hofmann Product |
| E1 | Weak base (e.g., ethanol) | More substituted alkene | Saytzeff Product |
Rearrangement Reactions Involving the this compound Skeleton
The structural framework of this compound and its derivatives can undergo various rearrangement reactions, leading to significant skeletal transformations.
The Pinacol rearrangement is a classic acid-catalyzed reaction of 1,2-diols that results in a ketone or aldehyde through a 1,2-migration of a substituent. wikipedia.orgmasterorganicchemistry.com While this compound itself is not a 1,2-diol, related systems derived from it can undergo such rearrangements. For instance, if the carbonyl group of this compound were reduced and the chloro group were replaced by a hydroxyl group to form 3-methylbutane-2,3-diol, this diol could then undergo a Pinacol rearrangement under acidic conditions. wikipedia.org The mechanism involves protonation of one hydroxyl group, its departure as water to form a carbocation, followed by the migration of an alkyl or aryl group to the electron-deficient carbon. masterorganicchemistry.comorganic-chemistry.org The driving force for the migration is the formation of a more stable oxonium ion. wikipedia.org
The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base, leading to the formation of carboxylic acid derivatives. wikipedia.orgnrochemistry.comorganic-chemistry.org As an α-chloro ketone, this compound is a prime candidate for this rearrangement. The generally accepted mechanism involves the formation of an enolate on the side of the ketone away from the halogen atom. wikipedia.org This enolate then undergoes intramolecular cyclization to form a cyclopropanone (B1606653) intermediate, which is subsequently attacked by a nucleophile (such as a hydroxide (B78521) or alkoxide ion). wikipedia.orgorganic-chemistry.org Ring-opening of the cyclopropanone intermediate leads to the final carboxylic acid, ester, or amide product. ddugu.ac.in For acyclic α-halo ketones like this compound, this rearrangement results in a branched-chain carboxylic acid derivative. nrochemistry.comddugu.ac.in
Carbocation rearrangements are common in reactions where a carbocation intermediate is formed, such as in Friedel-Crafts alkylation. libretexts.orglibretexts.orgmasterorganicchemistry.com If this compound were used as an alkylating agent in a Friedel-Crafts reaction (after conversion to a suitable electrophile), the initially formed carbocation could undergo rearrangement. libretexts.orgbyjus.com For example, reaction with a Lewis acid like aluminum chloride could generate a secondary carbocation at the carbon bearing the chlorine. This secondary carbocation could then rearrange via a hydride shift or an alkyl shift to form a more stable tertiary carbocation before attacking the aromatic ring. libretexts.orgpressbooks.pub This would lead to a product with a different alkyl substitution pattern than expected from the direct alkylation. libretexts.org
Favorskii-type Rearrangements of α-Halo Ketones and Analogs
Chemo-, Regio-, and Stereoselectivity in the Reactions of this compound
The presence of multiple reactive sites in this compound—the electrophilic carbonyl carbon, the acidic α-protons, and the carbon-chlorine bond—gives rise to challenges and opportunities in controlling the selectivity of its reactions.
Chemoselectivity refers to the preferential reaction of one functional group over another. For example, a strong, non-nucleophilic base might favor deprotonation and subsequent elimination or rearrangement over nucleophilic attack at the carbonyl carbon. Conversely, a soft nucleophile might preferentially attack the carbonyl group.
Regioselectivity , as discussed in the context of E1/E2 elimination, determines which constitutional isomer is formed preferentially. The choice between Saytzeff and Hofmann elimination is a prime example of regioselectivity. masterorganicchemistry.com
Stereoselectivity concerns the preferential formation of one stereoisomer over another. In reactions involving the chiral center at C3 of this compound, the stereochemical outcome can be influenced by the reaction mechanism and the nature of the reagents. For instance, in an SN2 reaction, inversion of configuration at the stereocenter would be expected.
The interplay of these selectiveities is crucial in synthetic applications, and careful choice of reagents and reaction conditions is necessary to achieve the desired product.
Mechanistic Investigations through Isotopic Labeling and Kinetic Studies
The detailed mechanisms of the reactions involving this compound can be elucidated through experimental techniques such as isotopic labeling and kinetic studies.
Isotopic labeling , where an atom in the reactant is replaced by one of its isotopes (e.g., ¹³C or ²H), is a powerful tool for tracing the fate of atoms during a reaction. For instance, in a Favorskii rearrangement, labeling the carbonyl carbon with ¹³C could help confirm the formation and subsequent opening of the cyclopropanone intermediate by tracking the position of the label in the final product.
Applications of 4 Chloro 3 Methylbutan 2 One As a Versatile Synthetic Building Block
Precursor in the Synthesis of Diverse Heterocyclic Compounds
The reactivity of 4-chloro-3-methylbutan-2-one, particularly the presence of electrophilic and nucleophilic centers (or their precursors), enables its use in cyclization reactions to form various heterocyclic rings. As an α-haloketone, it is a classic substrate for condensation reactions with a range of nucleophiles to build five- and six-membered rings, which are core structures in many pharmaceuticals and functional materials.
The carbon skeleton of this compound is well-suited for constructing substituted furan (B31954) and pyrrole (B145914) rings, which are common motifs in biologically active compounds. researchgate.net
Furans: The synthesis of furans often proceeds via the Paal-Knorr synthesis, which requires a 1,4-dicarbonyl compound. acs.orgmdpi.com While not a 1,4-dicarbonyl compound itself, this compound and its derivatives can act as precursors to these intermediates or participate in alternative cyclization pathways. For instance, related α-chloroketones, such as 1,3-dichloro-3-methylbutan-2-one, can react with furan itself in a [4+3] cycloaddition to form oxabicyclic ketones. mdpi.com These products can then be transformed into highly substituted furan derivatives. The Feist-Benary furan synthesis, which involves the reaction of an α-halo ketone with a β-dicarbonyl compound, represents another established route where this building block could be applied. acs.orgmdpi.com
Pyrroles: Pyrrole synthesis can be achieved through various condensation strategies. A notable application involves the (4+3) cycloaddition of pyrrole derivatives with 2-aminoallyl cations generated from precursors like 3-chloro-3-methylbutan-2-one. thieme-connect.com This method has been used to construct the 8-azabicyclo[3.2.1]octanone framework, which is the core structure of tropane (B1204802) alkaloids. thieme-connect.com Additionally, the parent ketone, 3-methylbutan-2-one, is utilized in the Fischer indole (B1671886) synthesis, reacting with substituted phenylhydrazines to produce indoles, which contain a fused pyrrole ring. researchgate.netresearchgate.net This highlights the utility of the butanone framework in accessing complex pyrrole-based systems.
Table 1: Synthesis of Furans and Pyrroles from this compound and Related Precursors
| Heterocycle | Synthetic Method | Precursor Derived from/Related to this compound | Role of Precursor | Ref. |
| Furan | Feist-Benary Synthesis | α-Halo ketone | Provides a C2 fragment for cyclization with a 1,3-dicarbonyl compound. | acs.orgmdpi.com |
| Furan | [4+3] Cycloaddition | 1,3-Dichloro-3-methylbutan-2-one | Generates an oxyallyl cation intermediate for cycloaddition. | mdpi.com |
| Pyrrole | (4+3) Cycloaddition | 3-Chloro-3-methylbutan-2-one | Forms a chiral 2-aminoallyl cation for reaction with pyrrole. | thieme-connect.com |
| Indole | Fischer Indole Synthesis | 3-Methylbutan-2-one | Condenses with a hydrazine (B178648) to form the core indole structure. | researchgate.net |
The versatility of this compound extends to the synthesis of other important heterocycles containing sulfur and nitrogen.
Thiophenes: The synthesis of thiophenes can involve the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent. By analogy to the Paal-Knorr furan synthesis, intermediates derived from this compound could be converted to thiophenes. Direct chloromethylation of thiophene (B33073) is also a known process, indicating the compatibility of these two structural motifs in synthesis. google.com For example, the carbon skeleton is present in compounds like 4-(3-Chlorothiophen-2-yl)-3-methylbutan-2-ol, which find use in materials science. smolecule.com
Oxazoles: Oxazoles are commonly synthesized by the Robinson-Gabriel synthesis (cyclodehydration of 2-acylaminoketones) or the van Leusen reaction. ijpsonline.com As an α-haloketone, this compound can react with amides to form the necessary acylaminoketone intermediate for the Robinson-Gabriel pathway. Furthermore, related structures like 4-(chloromethyl)-3-methyl-1,2-oxazole (B1287715) serve as versatile intermediates themselves, where the chloromethyl group allows for further functionalization.
Imidazoles: The synthesis of imidazoles can be accomplished by reacting a 1,2-dicarbonyl compound with an aldehyde and ammonia. Alternatively, α-haloketones are key starting materials in the Debus-Radziszewski imidazole (B134444) synthesis. In a related approach, ethyl 4-chloro-3-oxobutanoate, a structurally similar α-haloketone, is used to synthesize substituted 1H-benzimidazoles by condensation with ortho-phenylenediamines, demonstrating a viable pathway for this class of compounds. researchgate.net
Construction of Substituted Furans and Pyrroles
Key Intermediate in the Total Synthesis of Complex Natural Products and Bioactive Molecules
The structural features of this compound make it an attractive intermediate for the total synthesis of natural products and other bioactive molecules. While direct citation of its use in a completed total synthesis is sparse, the utility of its parent ketone and closely related chloro-derivatives is well-documented in constructing complex molecular architectures, particularly alkaloids and terpenoids.
For instance, the core structure of 3-methylbutan-2-one is a component in the synthesis of tropane alkaloids via (4+3) cycloaddition reactions with pyrroles, as previously mentioned. thieme-connect.com These natural products, which include cocaine and scopolamine, exhibit significant physiological activity. The chiral imine derived from 3-chloro-3-methylbutan-2-one and phenethylamine (B48288) has been used to achieve asymmetric induction in these cycloadditions, aiming for enantioselective synthesis of the alkaloid core. thieme-connect.com
Furthermore, the butanone structural unit is found in various synthetic precursors to bioactive molecules. Purvalanol B, a potent cyclin-dependent kinase inhibitor, incorporates a (R)-1-hydroxy-3-methylbutan-2-ylamino side chain, which is structurally derived from the reduction and amination of a 3-methylbutan-2-one framework. guidetopharmacology.org Similarly, substituted furans, which can be synthesized from chloro-butanone precursors, are themselves present in natural products with anticancer and kinase-inhibiting properties, such as (+)-wortmannin. researchgate.net The synthesis of abscisic acid, a plant hormone, has been achieved using reactions where the core structural components are assembled using methods applicable to α-haloketones. organicchemistrydata.org
Role in the Synthesis of Chiral Auxiliaries, Ligands, and Organocatalysts
A significant application of this compound and its derivatives is in the field of asymmetric synthesis. Its prochiral structure can be leveraged to create chiral molecules that serve as auxiliaries, ligands for metal catalysts, or as organocatalysts themselves.
A key example is the synthesis of chiral bis(oxazolinyl)bipyridine (BIPYBOX) ligands. These ligands are important in asymmetric catalysis, particularly for iron-catalyzed reactions. The synthesis of novel BIPYBOX ligands has been reported starting from N,N'-bis((S)-1-chloro-3-methylbutan-2-yl)-2,2'-bipyridine-6,6'-dicarboxamide, a derivative created using the chiral amino alcohol obtained from 3-methylbutan-2-one. univ.kiev.ua These chiral ligands have shown promise in the asymmetric hydrosilylation of ketones. univ.kiev.ua
In another approach, chiral imines formed from the condensation of 3-chloro-3-methylbutan-2-one with optically pure amines, such as (–)-phenethylamine, have been used to direct the stereochemical outcome of (4+3) cycloaddition reactions. thieme-connect.com This strategy introduces chirality into the system early, aiming to produce enantiomerically enriched products. The development of organocatalysts, such as those based on chiral pyrrolidine (B122466) structures, for reactions involving chloroacetaldehyde (B151913) highlights the broader importance of chiral control in reactions with α-halo carbonyl compounds. google.com
Integration into Polymer Chemistry for Functional Materials Design (e.g., as a monomer for specific functional groups)
The chemical reactivity of this compound makes it a potential candidate for use in polymer chemistry and materials science, although specific examples of its use as a monomer are not widely reported in the literature. In principle, it can be incorporated into polymer chains to introduce specific functional groups that can be used for post-polymerization modification or to impart desired properties to the final material.
The reactive chloromethyl group can participate in nucleophilic substitution reactions, allowing the compound to be grafted onto existing polymer backbones that contain nucleophilic sites (e.g., hydroxyl or amine groups). Conversely, it could be used as a monomer in condensation polymerization with di- or poly-functional nucleophiles.
The ketone functionality also offers a site for chemical modification. It can be converted into other groups, such as hydroxyls or imines, either before or after polymerization, to create functional materials. While direct applications are not prominent, related compounds are categorized by chemical suppliers as building blocks for polymer science, suggesting their potential in this field. bldpharm.combldpharm.com For example, the use of multifunctional linkers like 2,4,6-trichloro-1,3,5-triazine (TCT) to react with various nucleophiles demonstrates a strategy where small, reactive molecules are used to build up complex functional materials, a role that this compound could potentially fill. frontiersin.org
Advanced Analytical Method Development for the Detection and Quantification of 4 Chloro 3 Methylbutan 2 One in Complex Matrices
Chromatographic Separation Techniques for Trace Analysismdpi.comepa.gov
The trace analysis of 4-Chloro-3-methylbutan-2-one relies heavily on chromatographic techniques capable of separating the analyte from complex mixtures with high resolution and sensitivity. Both gas and liquid chromatography are instrumental in achieving the required levels of detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Optimizationmdpi.comderpharmachemica.cominnovareacademics.in
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. chemijournal.com Method optimization is crucial for achieving the necessary selectivity and sensitivity, especially for distinguishing it from structurally similar isomers such as 1-chloro-3-methylbutane. The optimization process typically involves the careful selection of the capillary column, temperature programming, and mass spectrometer parameters. innovareacademics.in
For effective separation, a non-polar or medium-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is often employed. innovareacademics.in The temperature program is optimized to ensure adequate separation from other volatile components in the sample matrix. An initial low oven temperature is held to separate highly volatile compounds, followed by a controlled ramp to a higher temperature to elute the target analyte and other less volatile substances. derpharmachemica.com The mass spectrometer, typically a quadrupole or ion trap, is operated in electron ionization (EI) mode. Full scan mode is used for initial identification by comparing the resulting mass spectrum to libraries like the National Institute of Standards and Technology (NIST) database, while selected ion monitoring (SIM) mode is used for enhanced sensitivity in quantitative analysis. epa.govderpharmachemica.com
Table 1: Example of Optimized GC-MS Parameters
| Parameter | Value |
|---|---|
| GC System | Agilent 7890 GC or similar |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless (1 µL injection volume) |
| Inlet Temp | 250°C |
| Oven Program | 60°C (hold 2 min), ramp to 200°C at 10°C/min, hold 5 min |
| MS System | Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Acquisition Mode | Full Scan (m/z 40-300) and SIM for quantification |
This table presents a hypothetical but typical set of optimized parameters for the analysis of this compound based on standard methodologies. derpharmachemica.cominnovareacademics.in
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessmentkrisp.org.zaresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the quantitative analysis and purity assessment of this compound, particularly for samples where the analyte is not sufficiently volatile or is thermally labile. chemijournal.com A rapid and simple HPLC method can be developed using a reversed-phase column, which separates compounds based on their hydrophobicity. researchgate.net
A C18 column is a common choice for this type of analysis. researchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The composition of the mobile phase can be run in an isocratic mode (constant composition) or a gradient mode (composition changes over time) to achieve the desired separation. krisp.org.za Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance, which for a ketone is often in the range of 200-220 nm or a higher wavelength if a suitable chromophore is present. For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for the method are determined to establish its sensitivity. researchgate.net
Table 2: Illustrative HPLC Method Parameters for Quantitative Analysis
| Parameter | Value |
|---|---|
| HPLC System | Hitachi Elite LaChrom Series or similar google.com |
| Column | C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 3.5 µm particle size) researchgate.net |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temp | 30°C |
| Injection Volume | 10 µL |
| Internal Standard | 2-Methyl-4,6-dinitrophenol (example, adapted from similar analysis) researchgate.net |
This table outlines a plausible HPLC method for the analysis of this compound, with parameters adapted from established methods for similar analytes. researchgate.net
Chiral Chromatography for Enantiomeric Purity and Resolutiongoogle.comgoogle.com
Since this compound possesses a chiral center at the third carbon, it can exist as two enantiomers (R and S). Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. This is particularly important in pharmaceutical and agrochemical synthesis, where different enantiomers can have vastly different biological activities. vaia.com
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used for this purpose. google.comgoogle.com Examples of commercially available columns suitable for such separations include CHIRALCEL® and CHIRALPAK® series columns. google.com The mobile phase, often a mixture of a polar solvent like isopropanol (B130326) and a non-polar solvent like hexane, is carefully optimized to maximize the resolution between the enantiomeric peaks. In some cases, derivatization of the analyte is necessary to enhance the interaction with the chiral stationary phase and improve separation. google.comgoogle.com
Table 3: Example Conditions for Chiral HPLC Separation
| Parameter | Value/Description |
|---|---|
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |
| Column | CHIRALPAK AD-H (amylose derivative) or similar google.com |
| Dimensions | 0.46 cm I.D. x 25 cm Length google.com |
| Mobile Phase | Isopropanol:Hexane mixture (e.g., 1:100 v/v) google.com |
| Flow Rate | 0.25 mL/min (example) google.com |
| Detection | UV at an appropriate wavelength (e.g., 220 nm or 254 nm after derivatization) |
| Derivatization | Often required; conversion to p-nitrobenzoate or 3,5-dinitrobenzoate (B1224709) to facilitate separation and detection google.comgoogle.com |
This table provides representative conditions for the chiral resolution of a compound similar to this compound, based on documented patent literature. google.comgoogle.com
Hyphenated Techniques for Enhanced Detection and Characterization (e.g., GC-IR, LC-NMR)chemijournal.com
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for both identification and structural elucidation. chemijournal.com While GC-MS is the most common example, other powerful combinations like Gas Chromatography-Infrared Spectroscopy (GC-IR) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) offer complementary data for the unambiguous characterization of this compound.
Gas Chromatography-Infrared Spectroscopy (GC-IR): This technique provides real-time infrared spectra of compounds as they elute from the GC column. For this compound, GC-IR would be highly effective in confirming the presence of specific functional groups. A strong absorption band around 1715 cm⁻¹ would indicate the carbonyl (C=O) group of the ketone, while characteristic C-Cl stretching vibrations would be observed in the 600-800 cm⁻¹ region. This information is highly complementary to mass spectrometry data and can help distinguish between isomers that might produce similar mass spectra.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR is a powerful tool for analyzing complex mixtures containing unknown compounds or impurities. chemijournal.com After separation by HPLC, the eluent flows directly into an NMR spectrometer. This would allow for the acquisition of proton (¹H) and carbon-¹³ (¹³C) NMR spectra for this compound without the need for prior isolation. The resulting spectra would provide detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom, confirming the structure, identifying impurities, and characterizing stereochemistry. chemijournal.com
Advanced Sample Preparation Strategies and Derivatization for Analytical Accuracygoogle.comgoogle.comresearchgate.net
The accuracy of any analytical method is fundamentally dependent on the sample preparation strategy. For trace analysis of this compound in complex matrices such as environmental samples or reaction mixtures, effective sample preparation is required to remove interferences and concentrate the analyte.
Advanced strategies include:
Solid-Phase Microextraction (SPME): As a solvent-free technique, SPME is ideal for extracting volatile and semi-volatile analytes from liquid or gas samples. mdpi.com A fused-silica fiber coated with a suitable polymer is exposed to the sample, where the analyte partitions onto the fiber. The fiber is then transferred directly to the GC inlet for thermal desorption and analysis. This method minimizes sample handling and pre-concentrates the analyte, improving detection limits. mdpi.com
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Traditional LLE with a suitable organic solvent or SPE using cartridges packed with a sorbent that retains the analyte can be used to clean up more complex samples and isolate the analyte from non-volatile or interfering matrix components. jmchemsci.com
Derivatization is a key strategy to improve the analytical properties of this compound for both GC and HPLC analysis. researchgate.net
For GC-MS: While not always necessary, derivatization can improve chromatographic peak shape and, in some cases, lead to more characteristic mass spectral fragmentation patterns that aid in identification. researchgate.net
For Chiral HPLC: As mentioned previously, derivatization is often crucial for achieving enantiomeric resolution. Converting the analyte into a diastereomeric derivative or, more commonly, attaching a chromophore- or fluorophore-containing tag can significantly enhance the differential interaction with the chiral stationary phase. google.comgoogle.com For related compounds, conversion to p-nitrobenzoate or 3,5-dinitrobenzoate esters has proven effective, as these derivatives not only improve chiral recognition but also enhance UV detection. google.comgoogle.com This step is vital for ensuring the accuracy of enantiomeric excess measurements.
Environmental Transformation and Green Chemistry Aspects of 4 Chloro 3 Methylbutan 2 One
Degradation Pathways in Environmental Systems: Mechanistic Insights
The fate of 4-Chloro-3-methylbutan-2-one in the environment is governed by its susceptibility to transformation through various physical and biological processes.
The presence of a carbonyl group and a carbon-chlorine bond in this compound suggests that it can undergo photochemical transformation in the environment. Aliphatic ketones and aldehydes can absorb ultraviolet radiation (240–340 nm), leading to the formation of an excited triplet state. beilstein-journals.org This excited state is a powerful chemical intermediate. For halogenated compounds, the energy from the excited ketone can be transferred to the carbon-halogen bond, causing it to break homolytically (a process known as homolytic dissociation). beilstein-journals.org This process generates a reactive alkyl radical and a chlorine radical.
In aquatic environments, the photochemical process can be more complex. Halide ions (like chloride from the compound itself or from saltwater) can be converted into reactive halogen species (RHS) through reactions with photosensitizers, such as dissolved organic matter or other photo-excited molecules like aromatic ketones. nih.govresearchgate.net These RHS can then participate in further degradation reactions. The primary photochemical reactions for a compound like this compound likely involve the cleavage of the C-Cl bond, which is generally the weakest bond in the molecule.
The potential products of these photochemical reactions depend on the specific environmental conditions. The initial radical species can react with oxygen, water, or other organic matter to form a variety of transformation products.
Table 1: Potential Photochemical Transformation Mechanisms and Products
| Mechanism | Initiator | Key Intermediates | Potential Products |
|---|---|---|---|
| Direct Photolysis | UV Radiation | Excited triplet state ketone, alkyl radical, chlorine radical | 3-methylbutan-2-one, hydroxylated derivatives, smaller organic acids |
| Sensitized Photolysis | Dissolved Organic Matter, Aromatic Ketones | Reactive Halogen Species (RHS) | Further halogenated byproducts, oxidized species |
This table presents potential pathways based on the general principles of photochemical reactions of halogenated ketones. Specific product distribution for this compound would require dedicated experimental studies.
Biotransformation by microorganisms and their enzymes presents a significant pathway for the degradation of halogenated ketones. Enzymes, particularly from the oxidoreductase class, are known to act on these compounds. Ketoreductases (KREDs), for example, are capable of reducing the keto group of labile chloro-ketones to the corresponding secondary alcohol. nih.gov This enzymatic reduction is often highly stereoselective, producing a specific chiral alcohol. nih.gov
For this compound, this would result in the formation of 4-chloro-3-methylbutan-2-ol. This product may then undergo further degradation, potentially through the action of dehalogenase enzymes that cleave the carbon-chlorine bond.
Enzyme classes that could be involved in the degradation of this compound include:
Ketoreductases (KREDs): Catalyze the reduction of the carbonyl group to a hydroxyl group.
Dehalogenases: Catalyze the removal of the chlorine atom.
Monooxygenases: Such as Cytochrome P450 enzymes, which can introduce oxygen atoms into the molecule, facilitating further breakdown. nih.gov
The combination of these enzymatic activities can lead to the complete mineralization of the compound into carbon dioxide, water, and chloride ions. The development of biocatalytic cascades, where multiple enzymes work in sequence, is a promising strategy for the efficient and environmentally friendly breakdown of such compounds. ucl.ac.uk
Photochemical Transformation Mechanisms and Products
Sustainable Synthesis and Waste Minimization Strategies in the Production and Use of Halogenated Ketones
The synthesis of α-haloketones has traditionally involved methods that use hazardous reagents and generate significant waste. mdpi.comresearchgate.net However, substantial progress has been made in developing greener, more sustainable synthetic protocols. mdpi.com
Key strategies for sustainable synthesis include:
Alternative Halogenating Agents: Replacing elemental halogens like bromine (Br₂) with safer, solid N-halosuccinimides (NCS, NBS) minimizes handling risks. organic-chemistry.org Using reagents like trichloroisocyanuric acid or sources that generate the halogenating agent in-situ from halide salts via oxidation (e.g., with hydrogen peroxide) improves atom economy and reduces hazardous waste. organic-chemistry.orgresearchgate.net
Catalytic Methods: The use of organocatalysts or metal catalysts can enable reactions to proceed under milder conditions with higher selectivity, reducing energy consumption and byproduct formation. nih.govrsc.org
Alternative Energy Sources: Microwave (MW) irradiation and photochemical methods can accelerate reactions, often leading to cleaner conversions and higher yields in shorter times compared to conventional heating. mdpi.comnih.gov
Greener Solvents: Replacing chlorinated solvents with water, alcohols, or ionic liquids where possible reduces the environmental impact of the process. researchgate.net
Waste minimization is a critical component of green chemistry. For halogenated ketones, this involves:
Source Reduction: Optimizing reaction conditions to maximize yield and minimize byproduct formation.
Recycling: Recovering and reusing solvents and catalysts.
Waste Segregation: Keeping halogenated waste streams separate from non-halogenated ones to allow for specialized treatment and prevent cross-contamination.
Treatment: Employing methods like incineration with appropriate scrubbers or chemical dechlorination to treat unavoidable halogenated waste. epa.gov
Table 2: Comparison of Traditional vs. Green Synthesis Strategies for Halogenated Ketones
| Feature | Traditional Approach | Green/Sustainable Approach |
|---|---|---|
| Halogen Source | Elemental Halogens (e.g., Br₂, Cl₂) | N-halosuccinimides (NBS, NCS), In-situ generation from salts organic-chemistry.orgresearchgate.net |
| Catalysis | Often stoichiometric acid/base promoters | Organocatalysis, Photocatalysis, Metal catalysis nih.govrsc.org |
| Solvents | Chlorinated solvents (e.g., CCl₄, CHCl₃) | Water, Alcohols, or solvent-free conditions researchgate.net |
| Energy | Conventional heating | Microwave irradiation, Photochemical activation mdpi.com |
| Waste | High volume of hazardous waste | Reduced waste, less toxic byproducts, potential for recycling |
Development of Green Analytical Chemistry Approaches for Environmental Monitoring
Effective environmental monitoring is crucial for understanding the fate and impact of chemicals like this compound. Green Analytical Chemistry (GAC) aims to make these monitoring methods more environmentally friendly. biotech-asia.orgchromatographyonline.com
The core principles of GAC involve:
Miniaturization: Reducing the scale of the analysis to minimize sample and reagent consumption. biotech-asia.org
Solvent Reduction/Replacement: Developing solvent-free extraction techniques or using greener solvents. mdpi.com
Automation: Automating analytical processes to improve efficiency and reduce human exposure to hazardous materials. biotech-asia.org
In-situ Analysis: Developing portable devices for on-site measurements to eliminate the need for sample transportation. biotech-asia.org
A prominent green technique for monitoring organic pollutants, including halogenated compounds, in water is Thin-Film Solid-Phase Microextraction (TF-SPME) . This method uses a coated film to extract and preconcentrate analytes from a sample, eliminating the need for large volumes of organic solvents used in traditional liquid-liquid extraction. sepsolve.com When coupled with advanced analytical instruments like comprehensive two-dimensional gas chromatography–time-of-flight mass spectrometry (GCxGC–TOF MS), TF-SPME provides a highly sensitive and sustainable method for non-targeted screening of environmental contaminants. sepsolve.com
The "greenness" of an analytical method can be quantitatively assessed using tools like the Analytical Eco-Scale , which assigns penalty points for factors such as hazardous reagent use, energy consumption, and waste generation. A higher score (closer to 100) indicates a greener procedure. chromatographyonline.com
Table 3: Green Analytical Chemistry Techniques for Monitoring Halogenated Ketones
| Technique | Principle | Green Advantages |
|---|---|---|
| Solid-Phase Microextraction (SPME) | A fused-silica fiber coated with a stationary phase extracts analytes from the sample. | Eliminates or drastically reduces organic solvent use; simple and can be automated. |
| Thin-Film SPME (TF-SPME) | Uses a flat film with a larger surface area and sorbent volume for extraction. | Higher extraction efficiency and sensitivity than traditional SPME; eco-friendly. sepsolve.com |
| Dispersive Liquid-Liquid Microextraction (DLLME) | A small amount of extraction solvent is dispersed in the aqueous sample, forming a cloudy solution for rapid extraction. | Requires very small volumes (microliters) of solvent; fast and efficient. chromatographyonline.com |
| In-situ Spectroscopic Methods | Techniques like Raman spectroscopy are used for direct, real-time monitoring. | Avoids sample collection and preparation steps, reducing chemical and energy consumption. biotech-asia.org |
Q & A
Basic Research Questions
Q. What are the key safety protocols for handling 4-Chloro-3-methylbutan-2-one in laboratory settings?
- Answer : Researchers must use personal protective equipment (PPE), including gloves, goggles, and lab coats. Work should be conducted in a fume hood to minimize inhalation risks. Proper disposal protocols for halogenated organic waste must be followed, and spills should be neutralized with inert absorbents. Experienced personnel should handle the compound in authorized facilities .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the ketone group and chloro-methyl substitution. Infrared (IR) spectroscopy can identify the carbonyl (C=O) stretch (~1700–1750 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) is used for purity analysis and fragmentation pattern validation .
Q. What synthetic routes are commonly employed for this compound?
- Answer : A multi-step approach is typical:
Friedel-Crafts acylation to introduce the ketone group.
Halogenation using reagents like Cl₂ or SOCl₂ to add the chlorine substituent.
Purification via fractional distillation or column chromatography.
Side reactions (e.g., over-halogenation) must be monitored using thin-layer chromatography (TLC) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Answer : Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.
- Catalyst use : Lewis acids like AlCl₃ can accelerate acylation steps.
- Temperature control : Lower temperatures (0–5°C) reduce by-products during halogenation.
- In-line analytics : Real-time monitoring with GC-MS or HPLC ensures intermediate purity .
Q. How do structural analogs of this compound influence its reactivity and biological activity?
- Answer : Substituent variations alter electronic and steric properties. For example:
| Compound Name | Key Structural Feature | Impact on Reactivity/Bioactivity |
|---|---|---|
| 4-Chloro-1-(4-fluorophenyl)butan-1-one | Fluorine substitution | Increased electrophilicity; enhanced enzyme inhibition |
| 3-Chloro-1-(4-fluorophenyl)propan-1-one | Shorter carbon chain | Reduced steric hindrance; altered binding affinity |
| These analogs highlight the importance of substituent position and chain length in designing derivatives . |
Q. How can computational methods resolve contradictions in reported biological activities of this compound derivatives?
- Answer : Molecular docking studies predict interactions with targets like trypanothione reductase or cytochrome P450 enzymes. Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity differences. Comparative molecular dynamics simulations validate experimental bioactivity data and identify false positives .
Q. What strategies mitigate discrepancies in kinetic data during reaction mechanism studies of this compound?
- Answer : Use isotopic labeling (e.g., ¹⁸O in the ketone group) to track reaction pathways. Variable-temperature NMR identifies intermediate stability. Kinetic isotope effects (KIE) and Eyring plot analysis differentiate between concerted and stepwise mechanisms. Cross-validation with computational models (e.g., DFT) resolves ambiguities .
Q. How can researchers validate the environmental persistence of this compound using advanced analytical techniques?
- Answer : Accelerated degradation studies under UV light or microbial exposure simulate environmental conditions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies degradation products. Solid-phase microextraction (SPME) coupled with GC-MS detects trace metabolites in soil/water matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
